![molecular formula C13H19NO2 B2515130 2-(3,5-Dimethoxyphenyl)piperidine CAS No. 383128-06-1](/img/structure/B2515130.png)
2-(3,5-Dimethoxyphenyl)piperidine
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Overview
Description
2-(3,5-Dimethoxyphenyl)piperidine is a compound with a molecular weight of 221.3 . It plays a significant role in the pharmaceutical industry, being one of the most important synthetic fragments for designing drugs .
Synthesis Analysis
Piperidines, including 2-(3,5-Dimethoxyphenyl)piperidine, are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The InChI code for 2-(3,5-Dimethoxyphenyl)piperidine is1S/C13H19NO2/c1-15-11-7-10 (8-12 (9-11)16-2)13-5-3-4-6-14-13/h7-9,13-14H,3-6H2,1-2H3
. This indicates that the compound has a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Chemical Reactions Analysis
Piperidines are involved in several types of reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions are crucial in the synthesis of various piperidine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(3,5-Dimethoxyphenyl)piperidine include a molecular weight of 221.3 . More specific properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidine derivatives play a crucial role in drug development due to their structural versatility and pharmacological significance. Researchers have explored the synthesis of substituted piperidines as building blocks for novel pharmaceuticals. The piperidine moiety is present in more than twenty classes of drugs, including antipsychotics, analgesics, and antihistamines . Scientists continue to investigate the biological activity of piperidine-containing compounds, aiming to discover new therapeutic agents.
Antitumor and Anticancer Properties
Natural alkaloids containing the piperidine nucleus have demonstrated antiproliferative and antimetastatic effects against various cancers. Examples include piperine , evodiamine , matrine , berberine , and tetrandine . These compounds exhibit potential as anticancer agents, making them subjects of ongoing research.
Chemical Biology and Enzyme Inhibition
Piperidine derivatives can act as enzyme inhibitors. For instance, compounds like piritrexim inhibit dihydrofolate reductase (DHFR) and exhibit antitumor effects . Understanding their interactions with specific enzymes contributes to drug discovery.
Materials Science and Organic Synthesis
Beyond pharmacology, piperidine derivatives find applications in materials science. Researchers use them as building blocks for functional materials, polymers, and catalysts. Their unique reactivity allows for diverse synthetic pathways, including multicomponent reactions and cyclizations .
Mechanism of Action
Target of Action
It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Biochemical Pathways
Piperidine derivatives are known to be involved in various biological and pharmacological activities .
Result of Action
Piperidine derivatives are known to have various biological and pharmacological activities .
Safety and Hazards
While specific safety data for 2-(3,5-Dimethoxyphenyl)piperidine was not found, it’s important to handle all chemicals with care. Piperidine, a related compound, is classified as hazardous. It’s harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage .
Future Directions
Piperidines, including 2-(3,5-Dimethoxyphenyl)piperidine, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely focus on improving these synthesis methods and exploring new pharmaceutical applications for piperidine derivatives .
properties
IUPAC Name |
2-(3,5-dimethoxyphenyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-15-11-7-10(8-12(9-11)16-2)13-5-3-4-6-14-13/h7-9,13-14H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMGRJGTEMCVCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2CCCCN2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethoxyphenyl)piperidine |
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